An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine
An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of a molecule is the bedrock of its journey from a laboratory curiosity to a potential therapeutic agent. 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine, a substituted pyrimidine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyrimidine derivatives.[1] The interplay of the electron-deficient pyrimidine ring, the lipophilic piperidine moiety, and the reactive chloro group dictates its behavior in various chemical and biological systems.
This technical guide provides a detailed exploration of the core physical properties of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine. In the absence of extensive published experimental data for this specific molecule, this document emphasizes the robust methodologies and analytical workflows required for its characterization. By grounding our discussion in the established principles of physical organic chemistry and providing detailed experimental protocols, we aim to equip researchers with the necessary tools to independently verify and expand upon the data presented herein.
Molecular Structure and Core Chemical Identifiers
The foundational step in characterizing any chemical entity is to establish its structure and fundamental identifiers. These data points are crucial for database searches, regulatory submissions, and ensuring the correct material is being studied.
The structure of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine combines a pyrimidine core with three key substituents: a chloro group at the 4-position, a methyl group at the 6-position, and a piperidin-1-yl group at the 2-position.
Caption: 2D representation of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine.
Table 1: Core Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 4-chloro-6-methyl-2-piperidin-1-ylpyrimidine | [2] |
| CAS Number | 42487-70-7 | [2][3] |
| Molecular Formula | C₁₀H₁₄ClN₃ | [2][3] |
| Molecular Weight | 211.69 g/mol | [2] |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCCCC2)Cl | [3] |
| InChI Key | XUIPGTGXJXTPAO-UHFFFAOYSA-N | [3] |
Experimentally Determined and Predicted Physical Properties
The physical state, melting and boiling points, and solubility of a compound are critical parameters that influence its handling, formulation, and bioavailability. While specific experimental data for 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine is sparse, we can collate available information and make informed predictions based on related structures.
Table 2: Summary of Physical Properties
| Property | Reported/Predicted Value | Remarks |
| Physical State | Solid or Liquid | One vendor notes "Non Combustible Solids"[3], though many similar compounds exist as liquids or low-melting solids. |
| Melting Point | Not Reported | A closely related compound, 4-Chloro-2-methylthio-6-(1-piperidyl)pyrimidine, has a melting point of 83-85 °C (356-358 K).[4] |
| Boiling Point | 118 °C at 70 mmHg | This value is reported by a chemical supplier. Extrapolation to atmospheric pressure suggests a high boiling point, characteristic of a stable, polar molecule. |
| Solubility | Predicted to have moderate solubility in organic solvents (e.g., Chloroform, DMF, Ethyl Acetate) and limited solubility in water. | The heterocyclic structure with nitrogen atoms allows for some polarity, while the piperidine and methyl groups contribute to lipophilicity.[5][6] |
| Density | Not Reported | - |
| Refractive Index | Not Reported | - |
Methodologies for Physical Property Determination
To ensure scientific integrity, physical properties must be determined using validated experimental protocols. The following section details the methodologies for characterizing the key physical attributes of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine.
Synthesis and Purification Workflow
The accurate determination of physical properties is contingent on the purity of the sample. The synthesis of novel pyrimidine derivatives often follows a well-trodden path of cyclocondensation followed by functionalization and rigorous purification.
Caption: Generalized workflow for the synthesis and purification of the target compound.
Melting Point Determination
Principle: The melting point is a fundamental property that provides an indication of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0 °C).
Protocol:
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Sample Preparation: A small amount of the dry, purified compound is packed into a capillary tube to a depth of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement:
-
A rapid heating rate (10-20 °C/min) is used for an initial approximate determination.
-
The measurement is repeated with a fresh sample, heating rapidly to within 15-20 °C of the approximate melting point.
-
The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.
-
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Causality: A slow heating rate near the melting point is critical to ensure that the temperature of the heating block and the sample are in equilibrium, preventing an overestimation of the melting point.
Solubility Profiling
Principle: Solubility is quantified by determining the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The "like dissolves like" principle is a useful guide, suggesting that the polarity of the compound will dictate its solubility in various solvents.
Protocol (Gravimetric Method): [7][8]
-
Solvent Selection: A range of solvents of varying polarity should be selected (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, N,N-Dimethylformamide (DMF), Hexane).
-
Equilibration: An excess amount of the compound is added to a known volume of each solvent in a sealed vial. The vials are agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: Once equilibrated, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Solvent Evaporation: The filtered aliquot is transferred to a pre-weighed vial. The solvent is evaporated under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.
-
Calculation: The weight of the dissolved solid is determined, and the solubility is expressed in units such as mg/mL or mol/L.
Causality: Using a filter is essential to prevent microscopic, undissolved particles from being carried over into the aliquot, which would lead to an overestimation of solubility. Reaching equilibrium is confirmed by taking measurements at different time points (e.g., 24h and 48h) and ensuring the calculated solubility does not change.
Spectroscopic and Analytical Characterization
Spectroscopic techniques provide definitive structural confirmation and are indispensable for verifying the identity of the synthesized compound before proceeding with further tests.
Caption: Standard analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
Expected Signals: Aromatic proton on the pyrimidine ring (singlet, ~6.5-7.5 ppm), protons on the piperidine ring (multiplets, ~1.5-4.0 ppm), and protons of the methyl group (singlet, ~2.0-2.5 ppm).
-
-
¹³C NMR: Identifies the number of non-equivalent carbons in the molecule.
-
Expected Signals: Carbons of the pyrimidine ring (~150-170 ppm), carbons of the piperidine ring (~20-50 ppm), and the methyl carbon (~15-25 ppm).[9]
-
Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.
-
Expected Result: The molecular ion peak [M]+ should correspond to the calculated molecular weight (211.69 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom ([M+2]+ peak approximately one-third the intensity of the [M]+ peak).
Infrared (IR) Spectroscopy
-
Purpose: To identify the functional groups present in the molecule.
-
Expected Absorptions: C-H stretching (aliphatic and aromatic), C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching.
Safety and Handling
Proper handling of any chemical is paramount. Based on GHS classifications for the compound and safety data for related pyrimidines, the following precautions are advised.[2][10][11]
-
GHS Classification: Warning. Acute toxicity, oral (Category 4). Harmful if swallowed.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust if the material is solid. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine is a compound with significant potential in synthetic and medicinal chemistry. While a complete, publicly available dataset of its physical properties is yet to be established, this guide provides the foundational knowledge and, critically, the experimental framework required for its thorough characterization. The provided protocols for determining melting point, solubility, and spectroscopic identity are designed to be robust and self-validating. By adhering to these methodologies, researchers can confidently generate high-quality data, paving the way for the successful application of this and other novel pyrimidine derivatives in their work.
References
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Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]
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Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
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Solubility of Things. (n.d.). Pyrimidine. [Link]
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Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry, 2014, 854143. [Link]
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ResearchGate. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]
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Olorunfemi, O. J., et al. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]
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PubChem. (n.d.). 4-Chloro-6-methyl-2-(1-piperidinyl)pyrimidine. National Center for Biotechnology Information. [Link]
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International Union of Crystallography. (n.d.). 4-Chloro-2-methylthio-6-(1-piperidyl)pyrimidine. [Link]
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Tsolaki, E., et al. (2016). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 21(11), 1460. [Link]
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ResearchGate. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
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Exclusive Chemistry Ltd. (2024). 4-chloro-6-methyl-2-(3-methyl-1-piperidinyl)pyrimidine. [Link]
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El-Fattah, M. F. A., et al. (2021). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega, 6(4), 3055-3066. [Link]
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ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]
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Exclusive Chemistry Ltd. (2024). 4-chloro-6-methyl-2-(4-methyl-1-piperidinyl)pyrimidine. [Link]
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Amerigo Scientific. (n.d.). 4-Chloro-6-methyl-2-piperidin-1-ylpyrimidine. [Link]
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